molecular formula C13H10BrNO3 B2658788 Methyl 4-(4-bromophenoxy)pyridine-2-carboxylate CAS No. 1536928-65-0

Methyl 4-(4-bromophenoxy)pyridine-2-carboxylate

Cat. No.: B2658788
CAS No.: 1536928-65-0
M. Wt: 308.131
InChI Key: NWJZKKXJILDETE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-bromophenoxy)pyridine-2-carboxylate typically involves the reaction of 4-bromophenol with 4-chloropyridine-2-carboxylic acid methyl ester in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The general reaction scheme is as follows:

4-bromophenol+4-chloropyridine-2-carboxylic acid methyl esterK2CO3,DMFMethyl 4-(4-bromophenoxy)pyridine-2-carboxylate\text{4-bromophenol} + \text{4-chloropyridine-2-carboxylic acid methyl ester} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} 4-bromophenol+4-chloropyridine-2-carboxylic acid methyl esterK2​CO3​,DMF​Methyl 4-(4-bromophenoxy)pyridine-2-carboxylate

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-bromophenoxy)pyridine-2-carboxylate undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of alcohol derivatives.

Scientific Research Applications

Methyl 4-(4-bromophenoxy)pyridine-2-carboxylate is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Medicine: As a precursor in the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-(4-bromophenoxy)pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group can participate in hydrogen bonding and hydrophobic interactions, while the pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins and influence biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-bromopyridine-2-carboxylate
  • Methyl 2-(4-bromophenyl)-6-(4-chlorophenyl)pyridine-4-carboxylate
  • Methyl 4-bromophenylacetate

Uniqueness

Methyl 4-(4-bromophenoxy)pyridine-2-carboxylate is unique due to the presence of both a bromophenoxy group and a pyridine ring, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in synthetic chemistry and drug development .

Properties

IUPAC Name

methyl 4-(4-bromophenoxy)pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO3/c1-17-13(16)12-8-11(6-7-15-12)18-10-4-2-9(14)3-5-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWJZKKXJILDETE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1536928-65-0
Record name methyl 4-(4-bromophenoxy)pyridine-2-carboxylate
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